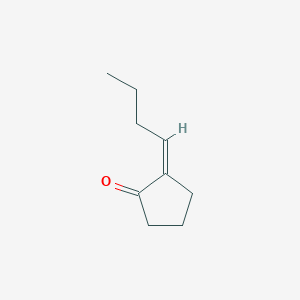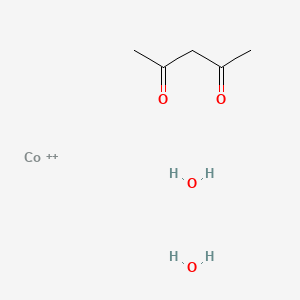![molecular formula C19H24O8 B15233885 Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15233885.png)
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate is a complex organic compound with a unique structure that includes a tetrahydro-dioxino-dioxin ring system
Preparation Methods
The synthesis of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydro-dioxino-dioxin ring system followed by the introduction of the malonate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation to better understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate can be compared with other similar compounds such as:
Diethyl 2-((4R,4aS,8S,8aR)-4,8-diethyl-hexahydro-[1,3]dioxino[5,4-d][1,3]dioxine): This compound has a similar dioxino-dioxin ring system but differs in the substituents attached to the ring.
(Z)-3-((4S,4aS,8aR)-2,6-Diphenyl-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-acrylonitrile: This compound also features a tetrahydro-dioxino-dioxin ring system but includes different functional groups that confer distinct chemical properties
Properties
Molecular Formula |
C19H24O8 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 2-[(4aS,8aR)-6-phenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl]propanedioate |
InChI |
InChI=1S/C19H24O8/c1-3-22-16(20)15(17(21)23-4-2)19-25-11-13-14(27-19)10-24-18(26-13)12-8-6-5-7-9-12/h5-9,13-15,18-19H,3-4,10-11H2,1-2H3/t13-,14+,18?,19?/m0/s1 |
InChI Key |
HQHWQZUSSCHVCS-GAVPKDGKSA-N |
Isomeric SMILES |
CCOC(=O)C(C1OC[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1OCC2C(O1)COC(O2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


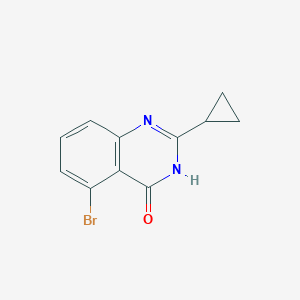
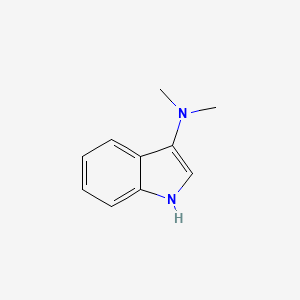
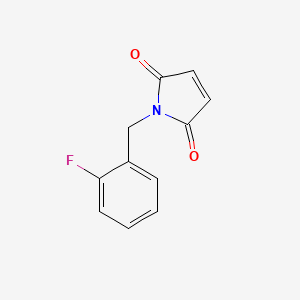
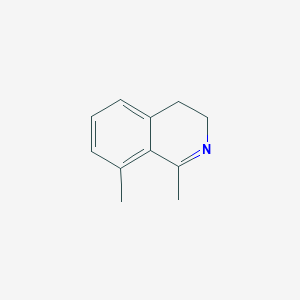
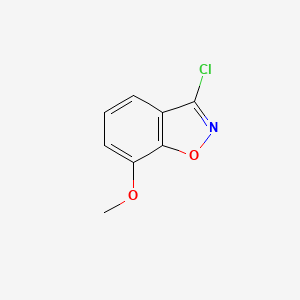
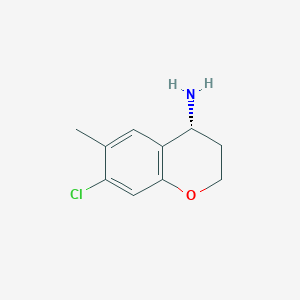
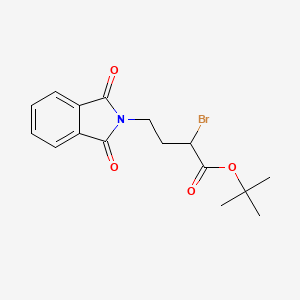
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
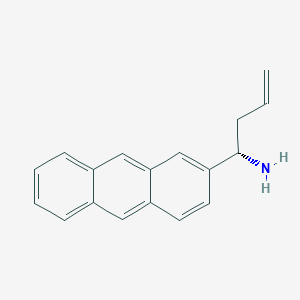
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
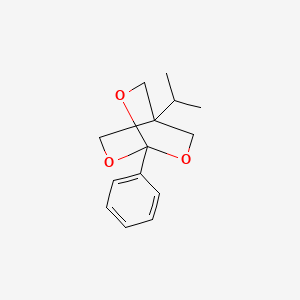
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
